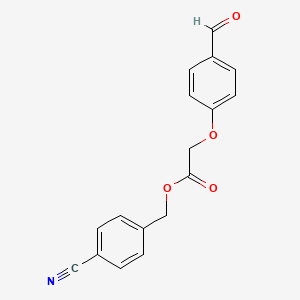

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate

描述

Introduction to (4-Cyanophenyl)methyl 2-(4-Formylphenoxy)acetate

Historical Context and Development

The synthesis of This compound emerged from advancements in esterification and ether-bond formation techniques in the late 20th century. Early methodologies for analogous compounds, such as methyl 2-(4-formylphenyl)acetate (CAS 96524-70-8) and ethyl (4-formylphenoxy)acetate (CAS 51264-69-8), laid the groundwork for modular approaches to multifunctional esters. The target compound’s CAS registry (473396-91-7) indicates its formal recognition in the early 21st century, coinciding with the rise of combinatorial chemistry and high-throughput screening in drug discovery.

Key synthetic routes often involve:

- Williamson ether synthesis : Coupling 4-formylphenol with chloroacetic acid derivatives, followed by esterification with (4-cyanophenyl)methanol.

- Protection-deprotection strategies : Selective oxidation of hydroxymethyl groups to formyl moieties after ester bond formation.

The commercial availability of this compound through suppliers like Enamine Ltd and UORSY underscores its adoption in industrial and academic laboratories.

Significance in Organic Chemistry

The compound’s reactivity stems from three critical functional groups:

- Cyano group (-CN) : Participates in nucleophilic additions, cyclizations, and reductions to amines.

- Formyl group (-CHO) : Enables condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for C–C bond formations.

- Ester group (-COO-) : Undergoes hydrolysis to carboxylic acids or transesterification, offering modular derivatization.

Table 1: Comparative Analysis of Related Esters

This multifunctionality facilitates its use in:

Research Landscape and Current Trends

Recent studies highlight its role in targeted drug delivery systems , where the formyl group enables covalent conjugation to amine-containing biologics (e.g., antibodies). Additionally, its incorporation into photoactive materials exploits the electron-withdrawing cyano group to enhance charge-transfer efficiency in organic semiconductors.

Emerging applications include:

- Bioconjugation probes : Site-specific labeling of proteins via Schiff base formation.

- Supramolecular chemistry : Self-assembly into nanostructures through π-π stacking of aromatic rings.

- Catalysis : As a precursor for N-heterocyclic carbene ligands after cyanide reduction.

Ongoing research aims to optimize its synthetic scalability and explore its utility in asymmetric catalysis, leveraging chiral centers introduced during esterification.

属性

IUPAC Name |

(4-cyanophenyl)methyl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c18-9-13-1-3-15(4-2-13)11-22-17(20)12-21-16-7-5-14(10-19)6-8-16/h1-8,10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFDJHNHVLGCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)COC2=CC=C(C=C2)C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate typically involves the esterification of 2-(4-formylphenoxy)acetic acid with (4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

化学反应分析

Types of Reactions

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-carboxyphenoxy)acetic acid.

Reduction: 2-(4-hydroxyphenoxy)acetic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

(4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

作用机制

The mechanism of action of (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyanophenyl group may also interact with hydrophobic pockets in biological macromolecules, influencing their activity and stability.

相似化合物的比较

Ester Variants of Formylphenoxyacetates

Compounds sharing the 2-(4-formylphenoxy)acetate backbone but differing in ester groups or substituents:

Key Differences :

- Ester Group: Methyl/ethyl esters influence solubility and reactivity. Ethyl esters (e.g., Ethyl 2-(4-formylphenoxy)acetate) exhibit higher lipophilicity, favoring membrane permeability in bioactive compounds .

- Functional Groups : The carboxylic acid derivative (C₉H₈O₅) lacks ester protection, making it prone to decarboxylation but more reactive in acid-catalyzed reactions .

Cyanophenyl-Containing Analogs

Compounds with cyanophenyl groups but differing in core structures:

Key Differences :

- Functional Group Synergy: The target compound uniquely combines cyano and formyl groups, enabling dual reactivity (e.g., nucleophilic attack at the cyano group and aldehyde-mediated condensations).

- Thermal Stability: Methyl (4-cyanophenyl)acetate has a high melting point (221°C), suggesting strong crystalline packing due to the cyano group .

Chlorophenyl and Fluorophenyl Derivatives

Halogen-substituted analogs with modified electronic properties:

Key Differences :

- Electron Effects : Chlorine (electron-withdrawing) increases oxidative stability, whereas fluorine enhances metabolic resistance and lipophilicity .

- Biological Activity : Halogenated analogs like 4F-MPH exhibit pharmacological activity, unlike the target compound, which is primarily a synthetic intermediate.

Heterocyclic Derivatives

Compounds derived from formylphenoxyacetate via cyclocondensation:

Key Differences :

- Heterocyclic Core: The target compound’s formyl group enables cyclocondensation to form heterocycles like oxazolopyridines (e.g., ) or chromenones (e.g., ), which exhibit optical or bioactive properties.

生物活性

The compound (4-Cyanophenyl)methyl 2-(4-formylphenoxy)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two primary components:

- 4-Cyanophenyl group : This moiety may contribute to the compound's electronic properties and biological interactions.

- 2-(4-formylphenoxy)acetate group : This part potentially influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar phenolic structures have shown activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| Compound C | 8 | P. aeruginosa |

This data suggests that modifications to the phenoxyacetate structure can enhance antimicrobial efficacy.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Research indicates that structural analogs can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | Doxorubicin: 1.5 |

| PC-3 (Prostate) | 12.0 | Paclitaxel: 10 |

The presence of electron-withdrawing groups like cyanophenyl is believed to play a crucial role in enhancing cytotoxicity.

The mechanism through which This compound exerts its biological effects may involve:

- Inhibition of key enzymes in metabolic pathways.

- Induction of apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation evaluated the antibacterial activity of several derivatives against multi-drug resistant strains. The study found that compounds with a similar structure to This compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting a promising avenue for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The cyanophenyl group enhances lipophilicity and potentially increases membrane permeability.

- The formylphenoxy group is vital for interacting with specific biological targets, such as enzymes involved in cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。